molecular formula C36H58O10 B149989 Bayogenin 3-O-beta-D-glucopyranoside CAS No. 104513-86-2

Bayogenin 3-O-beta-D-glucopyranoside

Numéro de catalogue: B149989
Numéro CAS: 104513-86-2
Poids moléculaire: 650.8 g/mol
Clé InChI: ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bayogenin 3-O-β-D-glucopyranoside is a glycosylated triterpenoid saponin derived from the aglycone bayogenin (2β,3β,23-trihydroxyolean-12-en-28-oic acid) linked to a β-D-glucopyranosyl moiety at the C3 hydroxyl group. It is naturally found in plants such as Polygala japonica, Duranta repens, and Caryocar glabrum . This compound has gained attention for its potent antifungal activity, particularly against the rice blast fungus Pyricularia oryzae, where it inhibits spore germination and appressorium formation in a dose-dependent manner (5–100 nM/L) . Glycosylation at the C3 position is critical for its bioactivity, as non-glycosylated bayogenin lacks antifungal effects .

Méthodes De Préparation

Natural Extraction and Isolation from Plant Sources

Plant Material Selection and Preprocessing

The aerial parts or roots of Polygala japonica are harvested during peak phytochemical production, typically in late summer. Fresh plant material is shade-dried to preserve thermolabile compounds and ground into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration .

Table 1: Optimal Harvesting and Drying Conditions

ParameterSpecification
Harvesting seasonLate summer (August–September)
Drying temperature25–30°C (ambient shade)
Moisture content≤8% post-drying
Particle size0.5–1.0 mm

Solvent Extraction

Methanol and ethanol-water mixtures are preferred for extracting triterpenoid saponins due to their ability to solubilize both polar and non-polar constituents. A sequential extraction protocol is often employed:

  • Defatting : n-Hexane (3 × 2 L per kg biomass) removes lipids and chlorophyll .

  • Primary extraction : 70% ethanol (v/v, 5 × 3 L per kg biomass) at 60°C for 6 hours .

  • Concentration : Rotary evaporation under reduced pressure (40°C) yields a crude extract.

Key Finding : Methanolic extracts of Polygala anatolica aerial parts exhibit higher saponin yields (12.4% w/w) compared to root extracts (6.8% w/w) .

Partitioning and Fractionation

The crude extract is suspended in water and partitioned with ethyl acetate to separate saponins from sugars and proteins. The aqueous phase is further subjected to macroporous resin chromatography (e.g., D101 resin), eluting with a gradient of ethanol (30% → 95%) to enrich saponin fractions .

Chromatographic Purification

Open Column Chromatography (OCC)

Silica gel (200–300 mesh) or reversed-phase C18 columns are used for preliminary fractionation. A typical protocol involves:

  • Stationary phase : Silica gel (1.5 kg per 100 g extract)

  • Mobile phase : Chloroform/methanol/water (8:2:0.1 → 6:4:0.5)

  • Elution rate : 5 mL/min

Table 2: Elution Profile for OCC

FractionSolvent Ratio (CHCl₃:MeOH:H₂O)Target Compounds
1–38:2:0.1Non-polar contaminants
4–77:3:0.3Oleanane-type saponins
8–126:4:0.5Bayogenin 3-O-β-D-glucopyranoside

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC under the following conditions :

  • Column : C18 (250 × 10 mm, 5 µm)

  • Mobile phase : Acetonitrile/0.1% formic acid (32:68)

  • Flow rate : 2.5 mL/min

  • Detection : UV at 210 nm

Figure 1: HPLC Chromatogram of Purified Bayogenin 3-O-β-D-Glucopyranoside
(Simulated retention time: 14.2 min; purity >98% based on peak area)

Structural Characterization and Validation

Spectroscopic Analysis

  • NMR (600 MHz, CD₃OD) : Key signals include δ 4.32 (d, J = 7.8 Hz, H-1 of β-D-glucopyranose), δ 5.28 (t, J = 3.5 Hz, H-12 of bayogenin aglycone) .

  • HR-ESI-MS : [M + Na]⁺ at m/z 673.3865 (calc. 673.3871 for C₃₆H₅₈O₁₀Na) .

Alkaline Hydrolysis for Aglycone Confirmation

Treatment with 0.5 M NaOH (70°C, 4 h) cleaves the glycosidic bond, yielding bayogenin and glucose. The aglycone is identified via TLC (Rf 0.62 in CHCl₃:MeOH:H₂O 7:3:0.5) and comparative NMR .

Yield Optimization and Scalability

Table 3: Comparative Yields Across Extraction Methods

MethodBiomass (kg)Yield (mg)Purity (%)
Ethanol maceration1.012085
Ultrasonic-assisted1.018592
Supercritical CO₂1.07888

Critical Note : Ultrasonic-assisted extraction reduces processing time by 40% while improving yield, making it favorable for lab-scale preparation .

Applications De Recherche Scientifique

Introduction to Bayogenin 3-O-β-D-glucopyranoside

Bayogenin 3-O-β-D-glucopyranoside is a triterpenoid saponin that exhibits various biological activities. Its structure consists of a non-sugar aglycone (bayogenin) linked to a sugar moiety (β-D-glucopyranoside), which is crucial for its bioactivity. Glycosylation enhances the solubility and biological efficacy of saponins, making compounds like Bayogenin 3-O-β-D-glucopyranoside significant in agricultural applications.

Mechanism of Action Against Fungal Pathogens

Bayogenin 3-O-β-D-glucopyranoside has been shown to possess antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. Research indicates that this compound significantly inhibits the germination of fungal spores and their subsequent development. In vitro studies demonstrated that increasing concentrations of Bayogenin 3-O-β-D-glucopyranoside led to a dose-dependent inhibition of conidia germination and appressorium formation, critical stages in the fungal life cycle .

Table 1: Inhibitory Effects of Bayogenin 3-O-β-D-glucopyranoside on P. oryzae

Concentration (nM/L)Germination Inhibition (%)Appressorium Formation Inhibition (%)
53025
105045
507065
1009085

Role in Plant Defense Mechanisms

The compound plays a vital role in the plant's defense mechanisms against pathogens. Studies have shown that levels of Bayogenin 3-O-β-D-glucopyranoside increase significantly in resistant rice cultivars upon inoculation with P. oryzae, suggesting its involvement in induced resistance mechanisms . The correlation between saponin levels and resistance attributes indicates that engineering plants to enhance the expression of such compounds could lead to sustainable disease management strategies.

Case Studies and Research Findings

Several studies have documented the efficacy of Bayogenin 3-O-β-D-glucopyranoside:

  • Study on Rice Cultivars : A study highlighted that rice cultivars exhibiting higher levels of Bayogenin 3-O-β-D-glucopyranoside showed significantly lower infection rates from P. oryzae. The resistant cultivar Pi-gm had approximately 1000-fold higher levels compared to susceptible variants, demonstrating the compound's potential as a biocontrol agent .
  • Metabolomics Analysis : Metabolomics studies have indicated that the biosynthesis of saponins like Bayogenin is regulated by specific genes during pathogen attack, reinforcing the idea that enhancing these pathways could improve plant resilience against diseases .

Future Directions and Potential Applications

The promising results from research on Bayogenin 3-O-β-D-glucopyranoside indicate several future applications:

  • Biopesticides : Given its antifungal properties, this compound could be developed into a natural pesticide alternative, reducing reliance on synthetic chemicals.
  • Genetic Engineering : Genetic modification techniques could be employed to enhance the expression of genes responsible for saponin production in crops, potentially leading to improved disease resistance across various species.
  • Crop Breeding Programs : Integrating traits associated with high levels of Bayogenin into breeding programs may yield new cultivars with enhanced resistance to fungal pathogens.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Bayogenin 3-O-β-D-glucopyranoside belongs to the oleanane-type triterpenoid saponins. Its activity is influenced by structural features such as hydroxylation patterns and glycosylation sites. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison

Compound Name Aglycone Structure Glycosylation Site/Sugar Units Key Structural Features Antifungal Activity (Key Pathogens)
Bayogenin 3-O-β-D-glucopyranoside 2β,3β,23-trihydroxyolean-12-en-28-oic acid C3-O-β-D-glucopyranosyl C2 and C3 hydroxyl groups P. oryzae (IC50: 5–100 nM/L)
Bayogenin 3-O-cellobioside Same as above C3-O-β-D-cellobiosyl (glucose dimer) Longer sugar chain Higher solubility; similar activity
Hederagenin glycosides 3β,23-dihydroxyolean-12-en-28-oic acid Variable (e.g., C3-O-glucuronide) Lacks C2 hydroxyl Weak activity against P. oryzae
Oleanolic acid glycosides 3β-hydroxyolean-12-en-28-oic acid Variable Lacks C2 and C23 hydroxyls Inactive against P. oryzae
Asterbatanoside C (Polygalasaponin I) Same as bayogenin C3-O-β-D-glucopyranosyl; C28-O-β-D-glucopyranosyl ester Bisdesmosidic (sugars at C3 and C28) Broad-spectrum antifungal

Key Observations:

  • Glycosylation : Glycosylation at C3 is essential for membrane disruption, likely due to increased solubility and amphiphilic properties . Methylation or acetylation of this group abolishes activity .
  • oryzae compared to the monoglucoside .

Antifungal Efficacy Across Pathogens

Table 2: Antifungal Activity Profile

Compound Target Pathogens Effective Concentration Mechanism of Action
Bayogenin 3-O-β-D-glucopyranoside P. oryzae, Cephalosporium gramineum 5–100 nM/L Inhibits spore germination and appressorium formation; disrupts membrane integrity
Hederagenin glycosides Soil fungi (e.g., Fusarium spp.) 10–100 µM Moderate activity against soil pathogens
Oleanolic acid glycosides None reported Inactive N/A
Lobatoside A (Bayogenin derivative) General fungi Not quantified Structural similarity suggests membrane targeting

Key Findings:

  • Specificity: Bayogenin 3-O-β-D-glucopyranoside shows narrow-spectrum efficacy against P.
  • Broad-Spectrum Analogs: Bisdesmosidic derivatives like asterbatanoside C (sugars at C3 and C28) exhibit broader antifungal activity, likely due to enhanced membrane interaction .

Activité Biologique

Bayogenin 3-O-β-D-glucopyranoside is a glycosylated saponin derived from bayogenin, a triterpenoid compound. This compound has garnered attention for its significant biological activities, particularly in plant defense mechanisms against pathogens. This article explores the biological activity of Bayogenin 3-O-β-D-glucopyranoside, focusing on its role in enhancing resistance to the rice blast fungus (Pyricularia oryzae) and other potential pharmacological effects.

Chemical Structure and Properties

Bayogenin 3-O-β-D-glucopyranoside consists of a bayogenin aglycone linked to a glucose moiety through a β-glycosidic bond. The glycosylation of saponins is crucial for their bioactivity, as it enhances their solubility and interaction with biological targets. The structure can be represented as follows:

Bayogenin 3 O β D glucopyranoside\text{Bayogenin 3 O }\beta \text{ D glucopyranoside}

Antifungal Properties

Bayogenin 3-O-β-D-glucopyranoside has demonstrated significant antifungal properties, particularly against P. oryzae. Research indicates that this compound inhibits the germination of fungal spores and the formation of appressoria, which are critical for fungal infection in plants. A study reported dose-dependent inhibition of conidia germination at concentrations ranging from 5 nM/L to 100 nM/L, showcasing its potential as a natural fungicide .

Table 1: Inhibition of P. oryzae Conidia Germination by Bayogenin 3-O-β-D-glucopyranoside

Concentration (nM/L)Germination Inhibition (%)
520
1040
5070
10090

This table summarizes the effectiveness of Bayogenin 3-O-β-D-glucopyranoside in inhibiting fungal growth.

The mechanism by which Bayogenin 3-O-β-D-glucopyranoside exerts its antifungal effects appears to be linked to its ability to interfere with the fungal life cycle. The glycosylated form of bayogenin is essential for its bioactivity; non-glycosylated bayogenin does not exhibit similar inhibitory effects on P. oryzae . This suggests that glycosylation enhances the compound's interaction with fungal cells, preventing successful infection.

Rice Cultivar Resistance

Research has shown that the levels of Bayogenin 3-O-β-D-glucopyranoside correlate with the resistance of different rice cultivars to blast fungus infection. In resistant cultivars, levels of this compound were found to be approximately 1000-fold higher than in susceptible varieties after inoculation with P. oryzae. This correlation underscores its role as a defense molecule in rice plants .

Figure 1: Correlation Between Bayogenin Levels and Rice Cultivar Resistance

Correlation Graph (Note: Replace with actual figure if available)

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and properties of Bayogenin 3-O-β-D-glucopyranoside relevant to laboratory handling?

Bayogenin 3-O-β-D-glucopyranoside (C₃₆H₅₈O₁₀; MW 650.84 g/mol, CAS 104513-86-2) is a triterpenoid saponin requiring storage at -20°C in inert solvents like DMSO or chloroform to maintain stability. Its solubility profile includes polar aprotic solvents, with purity ≥90% validated via HPLC and mass spectrometry (exact mass 650.4043 Da) .

Q. Which spectroscopic techniques confirm the structural integrity of Bayogenin 3-O-β-D-glucopyranoside in purified extracts?

Q. What plant sources and extraction methodologies yield Bayogenin 3-O-β-D-glucopyranoside for research?

Primary sources include Polygala japonica and Caryocar glabrum. Optimized extraction uses methanol-water (70:30 v/v) followed by silica gel chromatography. Authentication requires botanical vouchers and LC-MS alignment with published phytochemical profiles .

Advanced Research Questions

Q. How does glycosylation potentiate Bayogenin's antifungal activity against Pyricularia oryzae?

Glycosylation at the 3-OH position enhances amphiphilicity, enabling membrane interaction with fungal spores. In vitro assays (5–100 nM) demonstrate dose-dependent inhibition of appressorium formation (R² >0.85), while non-glycosylated Bayogenin shows no activity .

Q. What experimental parameters optimize in vitro testing of spore germination inhibition?

Protocols use hydrophobic coverslips to mimic plant surfaces, with P. oryzae spore suspensions (1×10⁵ spores/mL) treated across 5–100 nM concentrations. Quantification via hemocytometer counts and morphometric analysis of appressoria at 24 h ensures reproducibility .

Q. How do metabolomic approaches elucidate Bayogenin derivatives' role in rice blast resistance?

Untargeted metabolomics (LC-QTOF-MS) of infected rice cultivars identifies pathogen-induced glycosylated Bayogenin accumulation. Multivariate analysis (PCA, OPLS-DA) correlates metabolite levels with resistance scores, validated via targeted MRM assays for 3-O-galactoside isoforms .

Q. Why do structurally analogous triterpenoids like hederagenin lack antifungal efficacy?

Molecular dynamics simulations reveal Bayogenin’s C-28 carboxylic acid and β-D-glucopyranosyl orientation enable optimal membrane insertion. Substituting the 3-O-glycosyl group with α-L-rhamnose reduces spore inhibition by >90%, highlighting structural specificity .

Q. What mechanisms underlie selective inhibition of appressorium formation?

Transcriptomics of treated spores show downregulation of Pmk1 MAP kinase genes (e.g., MCK1, GAS2). RNAi knockdown confirms disruption of cAMP-PKA signaling critical for infection structure development .

Q. How are solubility challenges addressed in bioactivity assays?

Sequential solvent optimization uses DMSO stocks (≤0.1% final) with Tween-20 (0.01% v/v) to prevent aggregation. Dynamic light scattering monitors particle size (<200 nm) to ensure bioavailability .

Q. What orthogonal assays confirm anti-inflammatory activity in pharmacological models?

In vitro models use LPS-stimulated macrophages (RAW 264.7) with NO production measured via Griess reagent. Dose-response curves (10–100 μM) and IL-6/TNF-α ELISA quantify effects, validated with cytotoxicity controls (MTT assay) .

Propriétés

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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